molecular formula C16H19BN2O2 B1463296 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1319255-85-0

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1463296
CAS No.: 1319255-85-0
M. Wt: 282.1 g/mol
InChI Key: QJCUCOACPIRJPV-UHFFFAOYSA-N
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Description

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a useful research compound. Its molecular formula is C16H19BN2O2 and its molecular weight is 282.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a phenyl group and a dioxaborolane moiety. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown significant activity against resistant strains of bacteria and fungi.

CompoundMIC (µg/mL)Target Organism
240.5 - 1.0Mycobacterium tuberculosis
450.05 - 0.3Candida albicans (Fluconazole-resistant)

These findings suggest that the compound may possess similar antimicrobial properties due to its structural similarities with other active pyrimidine derivatives .

Anticancer Activity

Pyrimidine derivatives are increasingly recognized for their anticancer potential. The incorporation of the dioxaborolane group can enhance the selectivity and potency of these compounds against cancer cells.

In a study evaluating various pyrimidine-based compounds, several showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases or polymerases that are crucial for cell division and DNA replication.
  • DNA Interaction : Pyrimidines can intercalate into DNA strands or interfere with nucleic acid synthesis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.

Case Studies

A notable case study involved the evaluation of a series of pyrimidine derivatives in animal models for their anticancer effects. The study demonstrated that certain modifications to the pyrimidine structure significantly enhanced efficacy against tumor cells while reducing toxicity to normal cells .

Another investigation focused on the antimicrobial efficacy of related compounds against multidrug-resistant pathogens. Results indicated that some derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting a potential role in treating resistant infections .

Properties

IUPAC Name

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-11-13)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCUCOACPIRJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319255-85-0
Record name 2-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.